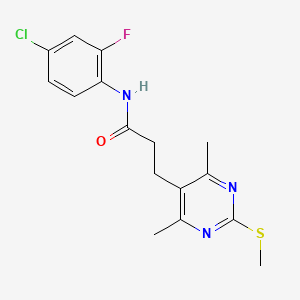

![molecular formula C23H22N4O3S B2516457 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1171955-59-1](/img/structure/B2516457.png)

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide" is a complex molecule that may be related to various derivatives synthesized for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with pyrazole moieties and carboxamide groups have been synthesized and studied for their antioxidant, antimicrobial, and cytotoxic activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the formation of Schiff's bases, followed by reactions with different reagents such as ethyl cyanoacetate, amines, and carboxylic acids to yield various derivatives . For example, the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives involves the reaction of carbohydrazide with aldehydes to form Schiff's bases, which are then reacted with ethyl cyanoacetate to yield the pyrazole-4-carbonitriles .

Molecular Structure Analysis

The molecular structures of synthesized compounds are characterized using spectroscopic methods and, in some cases, X-ray crystallography . The crystal packing is often stabilized by hydrogen bonds and other intermolecular interactions such as C–H⋯π and lone pair⋯π contacts . These interactions are crucial for the stability and properties of the compounds.

Chemical Reactions Analysis

The synthesized compounds can undergo further chemical reactions depending on their functional groups. For instance, carboxamides can be derived from carboxylic acids by reacting with amines . The reactivity of these compounds is also influenced by the presence of substituents on the pyrazole ring and the nature of the carboxamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different functional groups such as carboxamide, pyrazole, and benzothiazole contributes to their potential biological activities. The compounds exhibit a range of activities, including antioxidant, antimicrobial, and cytotoxic effects . The quantitative structure–activity relationships (QSAR) and molecular docking studies suggest a correlation between molecular descriptors and biological activities .

科学的研究の応用

Chemical Synthesis and Properties

A review encompassing the chemistry of compounds containing pyrazole and benzothiazole structures, like N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, discussed the synthesis, properties, and the potential research avenues for these compounds. It highlighted their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Antioxidant Capacity Assays

The compound falls under the broader category of antioxidants, and a study delved into the reaction pathways of the ABTS/PP decolorization assay, a widely used method to assess antioxidant capacity. It explored the specific reactions of certain antioxidants and discussed how these assays, despite certain limitations, can be instrumental in understanding the antioxidant systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Role in Heterocyclic Chemistry

The pyrazole moiety, a part of this compound, is significant in the synthesis of biologically active compounds. It's used as a pharmacophore and plays a critical role in the synthesis of a variety of heterocyclic compounds with widespread biological activities, including anticancer, antimicrobial, and antiviral activities (Dar & Shamsuzzaman, 2015).

Biological Activities of Analogous Compounds

Research on analogous compounds indicated their diverse biological effects, such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. These studies emphasize the potential of exploring new bioactive compounds within similar chemical structures (Chornous, Palamar, Grozav, & Vovk, 2016).

Role in Neurobiology

Although not directly related to the exact compound , research on structurally similar compounds has revealed insights into neurobiological properties, demonstrating the dynamic interplay between neurotransmitter systems and the role of structural and functional plasticity in brain regions. Such studies offer a glimpse into the potential neurobiological implications of related compounds (McEwen & Olié, 2005).

特性

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-15-12-16(2)21-20(13-15)31-23(25-21)27(9-8-26-7-3-6-24-26)22(28)17-4-5-18-19(14-17)30-11-10-29-18/h3-7,12-14H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAWIMKMJFJIBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC5=C(C=C4)OCCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

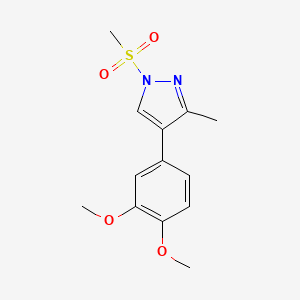

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)

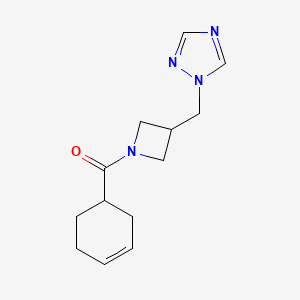

![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)

![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)

![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2516383.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)

![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)

![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)

![1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2516393.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)